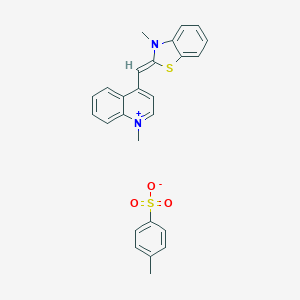

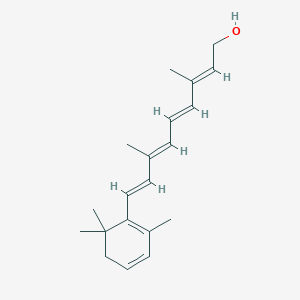

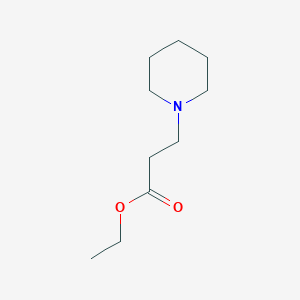

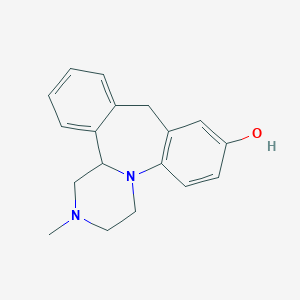

![molecular formula C₈H₁₁BrN₂O B023236 2-{[(5-溴吡啶-2-基)甲基]氨基}乙醇 CAS No. 149806-47-3](/img/structure/B23236.png)

2-{[(5-溴吡啶-2-基)甲基]氨基}乙醇

描述

Synthesis Analysis

The synthesis of similar brominated pyridine compounds involves complex chemical reactions. For example, Schiff base compounds are synthesized through the condensation of amines and aldehydes, indicating a potential pathway for synthesizing compounds with bromopyridine components (Wang et al., 2008). Moreover, the Delépine reaction has been employed for creating primary amines, suggesting a method for introducing amino groups into the bromopyridine framework (J. Power et al., 2015).

Molecular Structure Analysis

The crystal structure of related compounds shows that they can adopt trans configurations about the C=N double bond, with nearly coplanar benzene and pyridine rings, indicative of the structural possibilities for 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol (Wang et al., 2008). X-ray crystallography further provides insights into the molecular structure, revealing the potential for hydrogen bonding and π-π interactions that stabilize the crystal structure of bromopyridine compounds (A. Luque et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving bromopyridine compounds can result in various products, depending on the conditions. The versatility in reactions, such as palladium-catalyzed amination, suggests that 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol could undergo similar transformations, yielding a diverse array of derivatives (M. Pauton et al., 2019).

Physical Properties Analysis

Physical properties, including melting points and solubility, are crucial for understanding the behavior of chemical compounds. The physical stability and decomposition patterns under various conditions provide valuable information for handling and applying these compounds (I. Kaya & S. Koyuncu, 2003).

Chemical Properties Analysis

The chemical properties of bromopyridine derivatives, such as reactivity with nucleophiles, electrophiles, and participation in coupling reactions, are of significant interest. Studies on similar compounds have shown that they can engage in a variety of chemical reactions, highlighting the reactive nature and potential utility of bromopyridine compounds in synthetic chemistry (Yanpeng Liu et al., 2019).

科学研究应用

化学合成和药物化学

2-{[(5-溴吡啶-2-基)甲基]氨基}乙醇在化学合成和药物化学中发挥着关键作用,作为各种具有潜在治疗应用的化合物的前体。其重要性在于其结构功能,可以通过交叉偶联等反应合成复杂分子。这在邱等人(2009年)的研究中得到了体现,他们展示了2-氟-4-溴联苯的实用合成方法,这是非甾体类抗炎和镇痛材料制造中的关键中间体,展示了该化合物在合成医学相关物质中的实用性(Qiu, Gu, Zhang, & Xu, 2009)。

环境研究

在环境研究中,该化合物已被研究其在新型溴化阻燃剂(NBFRs)形成中的作用以及其对室内空气质量、消费品和食品安全的影响。Zuiderveen、Slootweg和de Boer(2020年)对NBFRs的存在进行了关键审查,强调了对其存在、环境命运和毒性的更多研究的必要性。这一审查强调了在环境健康和安全法规背景下理解这类化合物的重要性(Zuiderveen, Slootweg, & de Boer, 2020)。

属性

IUPAC Name |

2-[(5-bromopyridin-2-yl)methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c9-7-1-2-8(11-5-7)6-10-3-4-12/h1-2,5,10,12H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAYMDUNJPTJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634137 | |

| Record name | 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol | |

CAS RN |

149806-47-3 | |

| Record name | 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

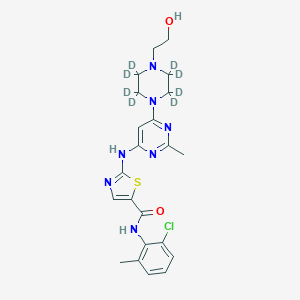

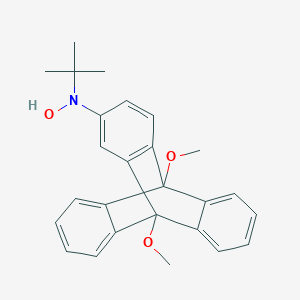

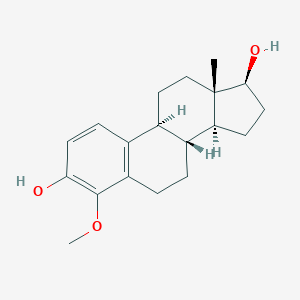

![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)